

physicochemical properties of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(2,3-Dimethylphenoxy)aniline**

Foreword: A Molecule-Centric Approach

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which all subsequent research is built. This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a narrative tailored to the specific structural attributes of **4-(2,3-Dimethylphenoxy)aniline**, a molecule distinguished by its diaryl ether linkage and primary aromatic amine functionality. Our exploration will be guided by the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating reliable and reproducible data. This document is intended for the discerning researcher who requires not just data, but a deep, mechanistic understanding of the molecule they are working with.

Core Molecular Identity and Structural Features

4-(2,3-Dimethylphenoxy)aniline (CAS No. 155106-50-6) is an aromatic organic compound featuring a central diaryl ether linkage.^{[1][2]} This structure connects a 2,3-dimethylphenyl group to a 4-aminophenyl group. The presence of the aniline moiety imparts basic properties and makes it a potential nucleophile, while the sterically hindered dimethylphenoxy group influences its conformational flexibility and intermolecular interactions.^[1] These features suggest its utility as a versatile intermediate in the synthesis of more complex molecules, such as dyes, pigments, or pharmacologically active compounds.^[1]

Key Structural Identifiers

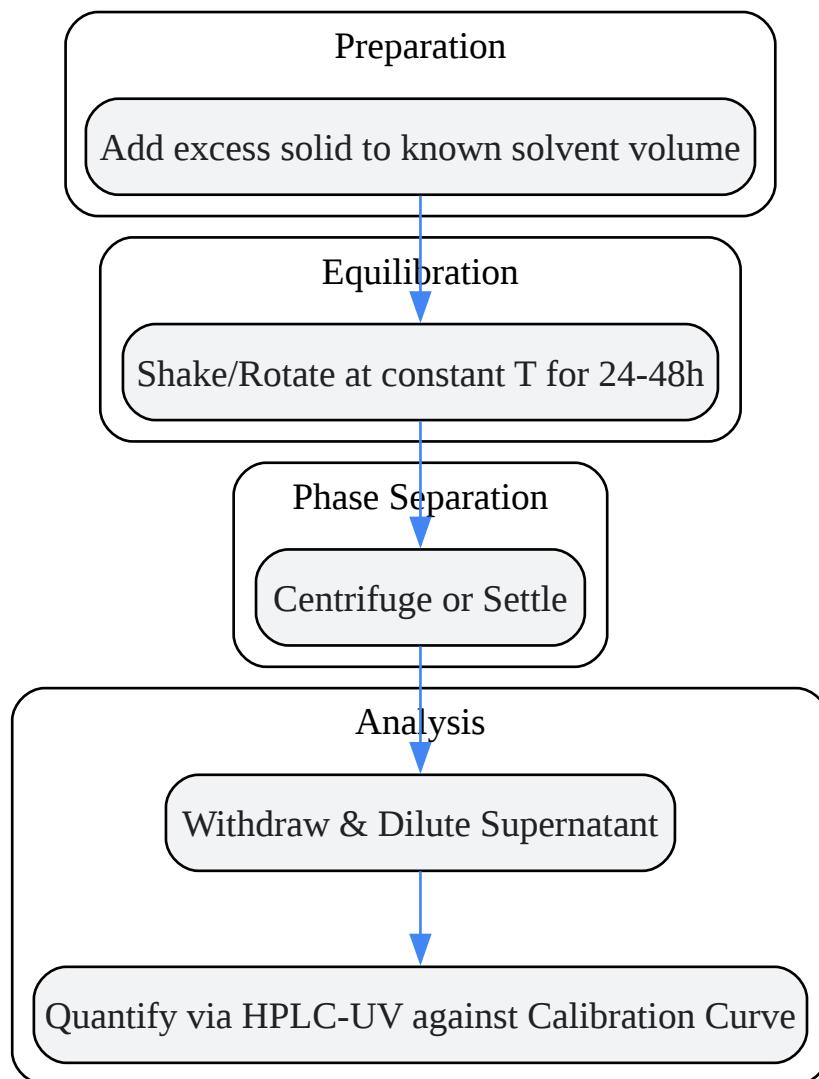
Identifier	Value	Source
CAS Number	155106-50-6	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ NO	[1] [2] [3]
Molecular Weight	213.27 g/mol	[2] [3]
IUPAC Name	4-(2,3-dimethylphenoxy)aniline	[2]
SMILES	Cc1cccc(c1C)Oc1ccc(cc1)N	[1] [2]
InChIKey	INUXBJVAWDBGIB- UHFFFAOYSA-N	[2]

Summary of Physicochemical Properties

The following table summarizes the core physicochemical properties of **4-(2,3-Dimethylphenoxy)aniline**. It is critical to recognize that while some data is experimentally derived, other values, particularly for complex properties, are often computationally predicted and should be confirmed empirically.

Property	Value / Description	Comments & Significance
Physical State	Solid at room temperature.	Typical for aromatic compounds of this molecular weight. [1]
Molecular Weight	213.27 g/mol	Foundational for all stoichiometric calculations. [2] [3]
pKa	~3.7 (Predicted for conjugate acid)	The aniline amine group is basic. This predicted value, similar to other substituted anilines, indicates it is a weak base. [4] [5] Essential for understanding behavior in acidic/basic media and for designing extraction or purification protocols.
Solubility	Moderately soluble in organic solvents; likely poorly soluble in water.	The hydrophobic aromatic rings dominate its solubility profile. [1] Crucial for selecting appropriate solvents for reactions, purification, and analysis.
Stability	Stable under recommended storage conditions. Susceptible to oxidation and light degradation.	Like many anilines, it may darken over time. Storage in a cool, dark place under an inert atmosphere is recommended.
Hazard Class	Irritant. [3] [6]	May cause skin and eye irritation. Detailed safety protocols must be followed.

Experimental Determination of Key Properties: Protocols & Rationale


As a Senior Application Scientist, I emphasize that robust data generation relies on methodically sound and well-understood protocols. The following sections provide step-by-step methodologies grounded in established chemical principles.

Protocol for Melting Point Determination

- Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard and reliable technique.
- Methodology:
 - Sample Preparation: Ensure the **4-(2,3-Dimethylphenoxy)aniline** sample is completely dry and finely powdered.
 - Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
 - Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
 - Measurement:
 - Heat the apparatus rapidly to about $15\text{-}20^{\circ}\text{C}$ below the expected melting point.
 - Decrease the heating rate to $1\text{-}2^{\circ}\text{C}$ per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.
 - Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

- Expertise & Rationale: Understanding a compound's solubility in various solvents is paramount for designing reaction conditions, extraction procedures, and formulation strategies. This protocol employs the equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility.
- Methodology:
 - Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)).
 - Sample Preparation: Add an excess amount of **4-(2,3-Dimethylphenoxy)aniline** to a known volume (e.g., 2 mL) of each selected solvent in separate glass vials. The excess solid is crucial to ensure saturation is reached.
 - Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
 - Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at a low speed to pellet the solid.
 - Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
 - Quantify the concentration of the dissolved compound against a pre-prepared calibration curve.
 - Data Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.
- Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

- Expertise & Rationale: The pKa of the conjugate acid of the aniline nitrogen dictates the compound's ionization state at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. Potentiometric titration is a direct and accurate method for this determination.

- Methodology:
 - Sample Preparation: Accurately weigh a sample of **4-(2,3-Dimethylphenoxy)aniline** and dissolve it in a suitable solvent system where both the free base and its protonated form are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).
 - Apparatus Setup:
 - Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
 - Calibrate a pH meter with standard buffers (pH 4, 7, 10).
 - Immerse the calibrated pH electrode and a stirrer into the solution.
 - Titration:
 - Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
 - Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$ vs. V).
 - The pH at the half-equivalence point (where half of the aniline has been protonated) is equal to the pKa of the conjugate acid (pKaH).
 - Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the distinct peak in its first derivative.

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

- **^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
 - Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard. Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer.
 - Expected ^1H NMR Features:
 - Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range.
 - Amine Protons (NH_2): A broad singlet, whose chemical shift is concentration and solvent dependent.
 - Methyl Protons (CH_3): Two distinct singlets in the ~2.0-2.5 ppm range.
 - Expected ^{13}C NMR Features: Multiple signals in the aromatic region (~110-160 ppm) and two signals in the aliphatic region (~15-25 ppm) for the methyl carbons.
- **Infrared (IR) Spectroscopy:**
 - Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
 - Protocol: Prepare a sample by either creating a KBr pellet or as a thin film. Analyze using an FTIR spectrometer.
 - Expected Characteristic Absorptions:
 - N-H Stretch: A pair of medium intensity bands around $3350\text{-}3450\text{ cm}^{-1}$ (characteristic of a primary amine).
 - C-O-C Stretch: A strong band in the $1200\text{-}1270\text{ cm}^{-1}$ region (aryl ether).
 - Aromatic C-H Stretch: Bands above 3000 cm^{-1} .

- Aromatic C=C Bonds: Bands in the 1450-1600 cm⁻¹ region.

Stability and Handling

- Chemical Stability: **4-(2,3-Dimethylphenoxy)aniline** is generally stable under standard laboratory conditions. However, as an aniline derivative, it is susceptible to slow oxidation, particularly when exposed to air and light, which can lead to the formation of colored impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. [\[7\]](#)[\[8\]](#)
- Safe Handling and Personal Protective Equipment (PPE):
 - Expertise & Trustworthiness: The safety of the researcher is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS) and represent best practices.
 - Hazard Overview: Classified as an irritant.[\[3\]](#)[\[6\]](#) Aromatic amines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[\[7\]](#)[\[9\]](#)
 - Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[8\]](#)[\[9\]](#)
 - Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat to protect clothing.[\[7\]](#)
 - Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.
 - First Aid Measures:
 - In case of skin contact: Immediately wash off with soap and plenty of water.[\[7\]](#)
 - In case of eye contact: Rinse cautiously with water for several minutes.[\[9\]](#)

- If inhaled: Move the person into fresh air.[\[8\]](#)
- If swallowed: Rinse mouth with water. Consult a physician.[\[7\]](#)
- Safe Handling Workflow:

Caption: Mandatory workflow for safely handling the compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7139200, **4-(2,3-Dimethylphenoxy)aniline**.
- Supporting Information. (n.d.). Analytic Data.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1121067, **4-(2-Methoxyphenoxy)aniline**.
- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.
- PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001020).
- University of Tartu. (n.d.). pKa values bases.
- SpectraBase. (n.d.). **4-(3,4-Dimethylphenoxy)aniline**.
- NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-.
- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- University of Calgary. (n.d.). Amines.
- PubChemLite. (n.d.). **4-(3,5-dimethylphenoxy)aniline** (C₁₄H₁₅NO).
- Chem-Impex. (n.d.). **4-(Trifluoromethoxy)aniline**.
- Chemsigma. (n.d.). **4-(2,6-Dimethylphenoxy)aniline** [41280-55-1].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76543, **4-Amino-3,5-dimethylphenol**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600848, **4-(Trifluoromethoxy)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline [cymitquimica.com]
- 2. 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2,3-DIMETHYLPHENOXY)ANILINE [chemicalbook.com]
- 4. 893754-18-2 CAS MSDS (3-CHLORO-4-(2,3-DIMETHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. 155106-50-6 Cas No. | 4-(2,3-Dimethylphenoxy)aniline | Matrix Scientific [matrixscientific.com]
- 7. geneseo.edu [geneseo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 4-(2,3-Dimethylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b114323#physicochemical-properties-of-4-\(2,3-dimethylphenoxy-aniline](https://www.benchchem.com/product/b114323#physicochemical-properties-of-4-(2,3-dimethylphenoxy-aniline)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com